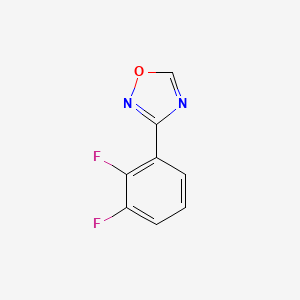![molecular formula C24H24N2O3 B12453927 1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione](/img/structure/B12453927.png)
1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione is a complex organic compound characterized by its unique bipiperidinylidene structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione typically involves the following steps:
Formation of the Bipiperidinylidene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bipiperidinylidene core.
Oxidation: The final step involves the oxidation of the intermediate to form the trione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trione structure, potentially leading to the formation of diols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Diols or other reduced derivatives.
Substitution Products: Compounds with substituted benzyl groups.
科学的研究の応用
1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing inhibitors or activators.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1,1’-dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can be influenced by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-dione: Similar structure but lacks one oxygen atom.
1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-tetraone: Contains an additional oxygen atom compared to the trione.
Uniqueness: 1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione is unique due to its specific trione structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
特性
分子式 |
C24H24N2O3 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
1-benzyl-3-(1-benzyl-2-oxopiperidin-4-ylidene)piperidine-2,4-dione |
InChI |
InChI=1S/C24H24N2O3/c27-21-12-14-26(17-19-9-5-2-6-10-19)24(29)23(21)20-11-13-25(22(28)15-20)16-18-7-3-1-4-8-18/h1-10H,11-17H2 |
InChIキー |
KSXDVIMGGTUSDV-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)CC1=C2C(=O)CCN(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-[4-[(4-methylsulfanyl-benzylidene)-amino]-phenyl]-acetamide](/img/structure/B12453847.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide](/img/structure/B12453850.png)
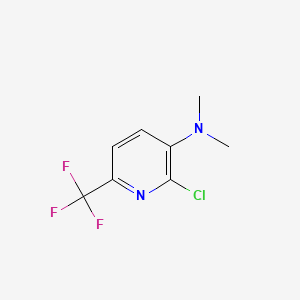
![N-(oxolan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12453857.png)
![N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B12453871.png)
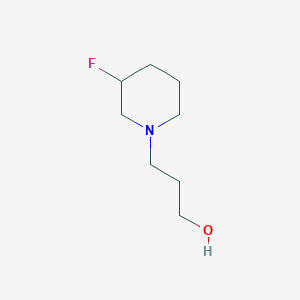
![(1R,2S)-2-{[4-(9-{4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}fluoren-9-YL)phenyl]carbamoyl}cyclohexane-1-carboxylic acid](/img/structure/B12453879.png)
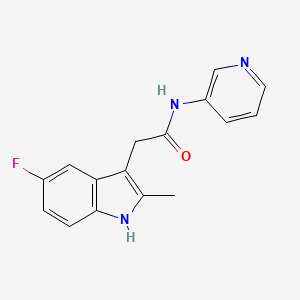
![2-methyl-5-nitro-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12453887.png)

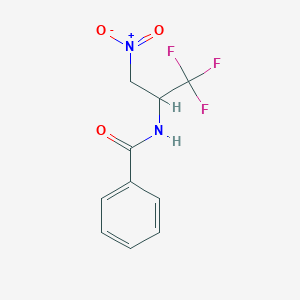
![N~2~-tert-butyl-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide](/img/structure/B12453909.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12453911.png)
